Methylcobalamin

Catalog No.
S534877
CAS No.
13422-55-4
M.F
C63H91CoN13O14P
M. Wt
1344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methylcobalamin

CAS Number

13422-55-4

Product Name

Methylcobalamin

IUPAC Name

carbanide;cobalt(3+);[5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(3R,13S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydro-1H-corrin-24-id-3-yl]propanoylamino]propan-2-yl phosphate

Molecular Formula

C63H91CoN13O14P

Molecular Weight

1344.4 g/mol

InChI

InChI=1S/C62H90N13O14P.CH3.Co/c1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;;/h20-21,23,28,31,34-37,41,52-53,56-57,76,84H,12-19,22,24-27H2,1-11H3,(H15,63,64,65,66,67,68,69,71,72,73,74,77,78,79,80,81,82,83,85,86);1H3;/q;-1;+3/p-2/t31?,34?,35?,36?,37?,41?,52?,53?,56?,57?,59-,60+,61+,62+;;/m1../s1

InChI Key

ZFLASALABLFSNM-AZCDKEHOSA-L

SMILES

Array

solubility

Soluble in alcohol; insoluble in acetone, chloroform, ether.
In water, 1,25X10+4 mg/l @ 25 °C

Synonyms

CH3-B12, mecobalamin, mecobalamin monohydrate, mecobalamin, (13beta)-isomer, mecobalamin, 3H-labeled, mecobalamin, 57Co-labeled, mecobalamin, Co-methyl-13C-labeled, mecobalamin, Co-methyl-14C-labeled, methylcobalamin, methylcobalamine, methylvitamin B12

Canonical SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C(C7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]

Isomeric SMILES

[CH3-].CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CC[C@@]4(C(C5[C@]6([C@@](C(C(=C(C7=NC(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)C([C@]7(C)CC(=O)N)CCC(=O)N)C)[N-]6)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.[Co+3]

The exact mass of the compound Methylcobalamin is 1343.5878 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrroles - Tetrapyrroles - Corrinoids - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Methylcobalamin is a naturally occurring, biologically active coenzyme form of Vitamin B12, characterized by a direct carbon-cobalt bond that allows it to function as an immediate methyl donor in the cytosol. Unlike the widely used synthetic baseline, cyanocobalamin, which functions as a prodrug requiring multi-step enzymatic conversion in vivo, methylcobalamin is directly utilized by methionine synthase [1]. From a procurement perspective, methylcobalamin is prioritized for high-end nutraceuticals, targeted neurological therapies, and specific in vitro diagnostic applications where immediate biochemical activity is required, despite its higher cost, strict photostability handling requirements, and formulation sensitivities [2].

Generic substitution of methylcobalamin with cyanocobalamin fails primarily due to fundamental differences in immediate enzymatic viability and physicochemical stability. In cell-free manufacturing or diagnostic assays, cyanocobalamin is an inactive prodrug that cannot substitute for methylcobalamin without the introduction of complex enzymatic reduction steps to form Cob(II)alamin [1]. Furthermore, attempting to substitute methylcobalamin into standard production lines designed for cyanocobalamin will result in catastrophic product loss; methylcobalamin is highly photolabile and rapidly degrades in the presence of common excipients like ascorbic acid unless specific stabilizers or dark-room manufacturing conditions are strictly employed[2].

Photodegradation Susceptibility Under UV Exposure

Quantitative studies evaluating the photostability of cobalamins reveal that methylcobalamin is highly susceptible to UV-induced degradation compared to the synthetic baseline. After 60 minutes of UV exposure, methylcobalamin exhibits a 39% degradation loss, converting rapidly to hydroxocobalamin, whereas cyanocobalamin demonstrates only a 4-7% loss under identical conditions [1].

Evidence DimensionUV-induced degradation loss (60 minutes)
Target Compound Data39% degradation loss
Comparator Or Baseline4-7% degradation loss (Cyanocobalamin)
Quantified Difference~8-fold higher photodegradation rate for Methylcobalamin
ConditionsAqueous solution, 60 minutes UV exposure

Mandates the use of actinic (red) light and strict dark-room conditions during procurement, handling, and formulation to prevent loss of the active methyl group.

Formulation Incompatibility with Ascorbic Acid

In formulation matrices containing strong reducing agents like ascorbic acid (Vitamin C), methylcobalamin undergoes severe degradation, showing a 70-76% loss. In contrast, cyanocobalamin remains highly stable under the same conditions. This vulnerability necessitates the procurement of specific stabilizers, such as sorbitol, which can reduce methylcobalamin degradation to approximately 16% [1].

Evidence DimensionDegradation loss in the presence of ascorbic acid
Target Compound Data70-76% degradation loss
Comparator Or BaselineMinimal degradation (Cyanocobalamin)
Quantified DifferenceSevere vulnerability requiring stabilizers or physical compartmentalization
ConditionsAqueous multivitamin matrix containing ascorbic acid

Forces formulators to procure specific stabilizers or use microencapsulation technologies when combining Methylcobalamin with strong reducing agents like Vitamin C.

Direct Catalytic Viability in Cell-Free Assays

For biochemical applications, methylcobalamin is functionally non-interchangeable with cyanocobalamin. In cell-free methionine synthase assays, methylcobalamin serves as the direct, active methyl donor. Cyanocobalamin, however, cannot bind to human apomethionine synthase and remains completely inactive unless it is first enzymatically reduced to Cob(II)alamin [1].

Evidence DimensionDirect binding and activation of apomethionine synthase
Target Compound DataDirectly active as a methyl donor
Comparator Or BaselineInactive without prior reduction to Cob(II)alamin (Cyanocobalamin)
Quantified DifferenceAbsolute requirement vs. complete inactivity in cell-free environments
ConditionsIn vitro cell-free methionine synthase assay

Makes Methylcobalamin the mandatory procurement choice for in vitro diagnostic kits and enzymatic assays where cellular conversion machinery is absent.

Intracellular Retention and Excretion Profile

While intestinal absorption rates are comparable between the two forms, in vivo pharmacokinetic data demonstrates that cyanocobalamin is excreted through urine at approximately three times the rate of methylcobalamin. This indicates that methylcobalamin achieves significantly higher intracellular retention, making it the superior raw material for formulations requiring sustained tissue levels[1].

Evidence DimensionUrinary excretion rate
Target Compound DataHigh cellular retention (lower urinary excretion)
Comparator Or Baseline~3 times higher urinary excretion (Cyanocobalamin)
Quantified DifferenceSignificantly enhanced tissue retention for Methylcobalamin
ConditionsIn vivo pharmacokinetic studies (equivalent dosing)

Provides a quantifiable clinical advantage for premium neurological supplements, justifying the higher raw material cost compared to synthetic cyanocobalamin.

In Vitro Diagnostic and Enzymatic Kits

Procuring methylcobalamin is essential as the direct active cofactor for methionine synthase assays, avoiding the complex and costly enzymatic reduction steps required to activate cyanocobalamin in cell-free environments [1].

Stabilized Liquid B-Complex Formulations

Designing specialized liquid matrices where methylcobalamin is protected from ascorbic acid-induced degradation (which otherwise causes 70-76% loss) through the strategic procurement and addition of stabilizers like sorbitol, ensuring shelf-life compliance [2].

Premium Neurological and Bioavailable Nutraceuticals

Utilizing methylcobalamin in high-end formulations targeting populations with MTHFR mutations or peripheral neuropathy, leveraging its superior tissue retention (evidenced by ~3 times lower urinary excretion than cyanocobalamin) and bypassing the need for in vivo decyanation[3].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Dark red odorless solid; Hygroscopic; [Merck Index] Dark red powder; [Sigma-Aldrich MSDS]

Color/Form

Dark red crystals or an amorphous or crystalline red powder
Dark-red crystals or red powde

Hydrogen Bond Acceptor Count

20

Hydrogen Bond Donor Count

9

Exact Mass

1343.587800 Da

Monoisotopic Mass

1343.587800 Da

Boiling Point

> 300 °C

Heavy Atom Count

92

Taste

Tasteless

Odor

Odorless

Appearance

Solid powder

Melting Point

> 300

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

BR1SN1JS2W

Drug Indication

**Nasal spray** The cyanocobalamin nasal spray is indicated for the maintenance of vitamin B12 concentrations after normalization with intramuscular vitamin B12 therapy in patients with deficiency of this vitamin who have no nervous system involvement. Note: CaloMist, the nasal spray form, has not been evaluated for the treatment of newly diagnosed vitamin B12 deficiency. **Injection forms (subcutaneous, intramuscular)** These forms are indicated for vitamin B12 deficiencies due to various causes, with or without neurologic manifestations. Vitamin B12 deficiency is frequently caused by malabsorption, which is often associated with the following conditions: Addisonian (pernicious) anemia Gastrointestinal pathology, dysfunction, or surgery, including gluten enteropathy or sprue, small bowel bacterial overgrowth, total or partial gastrectomy Fish tapeworm infestation Malignancy of the pancreas or bowel Folic acid deficiency **Oral forms** Vitamin B12 supplements are widely available and indicated in patients who require supplementation for various reasons. Dose requirements for vitamin B12 which are higher than normal (caused by pregnancy, thyrotoxicosis, hemolytic anemia, hemorrhage, malignancy, hepatic and renal disease) can usually be achieved with oral supplementation. Oral products of vitamin B12 are not recommended in patients with malabsorption, as these forms are primarily absorbed in the gastrointestinal tract.
FDA Label

Therapeutic Uses

Hematinics
Vitamin B12 is used in the treatment of pernicious anemia and other vitamin B12 deficiency states. ... Cyanocobalamin ... usually indicated in patients with malabsorption of vitamin B12, such as those with tropical or nontropical sprue (idiopathic steatorrhea, gluten-induced enteropathy); partial or total gastrectomy; regional enteritis; gastroenterostomy; ileal resection; or malignancies, granulomas, strictures, or anastomoses involving the ileum. When the secretion of intrinsic factor is decreased by lesions that destroy the gastric mucosa (eg, following ingestion of corrosives or in patients with extensive GI neoplasia) or by gastric atrophy secondary to multiple sclerosis, certain endocrine disorders, or iron deficiency, or when antibodies to intrinsic factor are present in gastric juice, absorption of vitamin B12 is decreased and cyanocobalamin ... may be required. Malabsorption of vitamin B12 may also be caused by competition for vitamin B12 by bacteria (blind loop syndrome) or by fish tapeworm, Diphyllobothrium latum, or by admin of certain drugs.
The individual with an uncomplicated pernicious anemia, in which the abnormality is restricted to a mild or moderate anemia ... will respond quite well to the admin of vitamin B12 alone.
... Patients with neurological change or severe leukopenia or thrombocytopenia associated with infection or bleeding require emergency treatment. The older individual with a severe anemia (hematocrit less than 20%) is likely to have tissue hypoxia, cerebrovascular insufficiency, and congestive heart failure. Effective therapy must not wait for detailed diagnostic tests. ... The patient should receive intramuscular injections of 100 ug of cyanocobalamin and 1 to 5 mg of folic acid.
For more Therapeutic Uses (Complete) data for CYANOCOBALAMIN (13 total), please visit the HSDB record page.

ATC Code

B - Blood and blood forming organs
B03 - Antianemic preparations
B03B - Vitamin b12 and folic acid
B03BA - Vitamin b12 (cyanocobalamin and analogues)
B03BA05 - Mecobalamin

Mechanism of Action

CYANOCOBALAMIN STIMULATES RETICULOCYTES, THUS PLAYING IMPORTANT ROLE IN HEMATOPOIESIS IN THAT, TOGETHER WITH FOLIC ACID, IT IS INVOLVED IN FORMATION OF DEOXYRIBONUCLEOTIDES FROM RIBONUCLEOTIDES.
Vitamin B12 is converted to Coenzyme B12 in tissues, and as such is essential for conversion of methylmalonate to succinate and synthesis of methionine from homocysteine, a reaction which also requires folate. ... Vitamin B12 also may be involved in maintaining sulfhydryl (SH) groups in the reduced form required by many SH-activated enzyme systems. Through these reactions, vitamin B12 is associated with fat and carbohydrate metabolism and protein synthesis.

Absorption Distribution and Excretion

IN MICE INJECTED IV WITH VITAMIN B12, THE VITAMIN ACCUMULATED RAPIDLY IN THE PLACENTA & WAS TRANSFERRED SLOWLY TO THE FETUSES. PEAK CONCN IN THE FETUSES WAS REACHED 24 HR AFTER DOSING, & FETAL ACCUMULATION WAS DOSE-DEPENDENT.
IN /MICE/ VITAMIN B12 PRESENTS UNUSUAL PATTERN OF PLACENTAL TRANSFER, FOR EVEN WITH 0.20 UG MATERNAL DOSE AVG FETAL CONCN IS 130 TIMES HIGHER THAN MATERNAL ONE. THIS INDICATES STRONGLY OPERATION OF SPECIFIC TRANSPORT MECHANISM FOR VITAMIN B12, POSSIBLY SIMILAR TO ITS GI ABSORPTION ...
IN RATS, PLACENTAL TRANSFER OF VITAMIN B12 WAS SHOWN TO INCR DURING GESTATION. ALTHOUGH QUANTITY TRANSPORTED EACH DAY WAS PROPORTIONAL TO FETAL WT, THE AMT TRANSPORTED PER G OF PLACENTA INCR TEN-FOLD FROM DAY 10 TO DAY 19.
Vitamin B12 is irregularly absorbed from the distal small intestine following oral administration. Dietary vitamin B12 is protein bound and this bond must be split by proteolysis and gastric acid before absorption. In the stomach, free vitamin B12 is attached to intrinsic factor; intrinsic factor a glycoprotein secreted by the gastric mucosa, is necessary for active absorption of the vitamin from the GI tract. The vitamin B12-intrinsic factor complex passes into the intestine, where much of the complex is transiently retained at specific receptor sites in the wall of the lower ileum before the vitamin B12 portion is absorbed into systemic circulation.
For more Absorption, Distribution and Excretion (Complete) data for CYANOCOBALAMIN (9 total), please visit the HSDB record page.

Metabolism Metabolites

Cobalt is absorbed though the lungs, gastrointestinal tract, and skin. Since it is a component of the vitamin B12 (cyanocobalamin), it is distributed to most tissues of the body. It is transported in the blood, often bound to albumin, with the highest levels being found in the liver and kidney. Cobalt is excreted mainly in the urine and faeces. (L29)

Wikipedia

Methylcobalamin

Drug Warnings

Cyanocobalamin injection is extremely safe when given by the intramuscular or deep subcutaneous route, but it should never be given intravenously.
Cyanocobalamin should not be used in patients with early Leber's disease (hereditary optic nerve atrophy), since rapid optic nerve atrophy has been reported following admin of the drug to these patients. Vitamin B12 is contraindicated in patients who have experienced hypersensitivity reactions to the vitamin or to cobalt.
/"SHOTGUN"/ ... VITAMIN THERAPY IN TREATMENT OF ... DEFICIENCY CAN BE DANGEROUS. ... THERE IS DANGER THAT SUFFICIENT FOLIC ACID WILL BE GIVEN TO RESULT IN HEMATOLOGICAL RECOVERY; HOWEVER, THIS MAY MASK CONTINUED VIT-B DEFICIENCY & NEUROLOGICAL DAMAGE WILL DEVELOP OR PROGRESS IF ALREADY PRESENT.
Maternal Medication usually Compatible with Breast-Feeding: B12: Reported Sign or Symptom in Infant or Effect on Lactation: None. /from Table 6/
Serum potassium concn should be monitored during early vitamin B12 therapy & potassium admin is necessary, since fatal hypokalemia could occur upon conversion of megaloblastic anemia to normal erythropoesis with vitamin B12 as a result of increased erythrocyte potassium requirements. Because vitamin B12 deficiency may suppress the signs of polycythemia vera, treatment with cyanocobalamin may unmask this condition. The increase in nucleic acid degradation produced by admin vitamin B12 to vitamin B12- deficient patients could result in gout in susceptible individuals. Therapeutic response to vitamin B12 may be impaired by concurrent infection, uremia, folic acid or iron deficiency, or by drugs having bone marrow suppressant effects. Folic acid should be admin with extreme caution to patients with undiagnosed anemia, since folic acid may obscure the diagnosis of pernicious anemia by alleviating hematologic manifestations of the disease while allowing neurologic complications to progress. This may result in severe nervous system damage before the correct diagnosis is made. Vitamin preparations containing folic acid should be avoided by patients with pernicious anemia because folic acid may actually potentiate neurologic complications of vitamin B12 deficiency. Conversely, doses of cyanocobalamin exceeding 10 micrograms daily may improve folate-deficient megaloblastic anemia and obscure the true diagnosis.

Biological Half Life

HALF-LIFE OF IV ADMIN CYANOCOBALAMIN IN SERUM IS ABOUT 6 DAYS.

Use Classification

Cosmetics -> Skin conditioning

Methods of Manufacturing

Isoln from mammalian liver: E.L. Rickes et al, Science 107, 396 (1948); from cultures of Streptomyces griseus: eidem, ibid 108, 634 (1948); E.L. Rickes, T. R. Wood, US pat 2,563,794 (1951 to Merck & Co)
BERNHAUER ET AL, US PATENT 3,120,509 (1962 TO HOFFMANN-LA ROCHE).
Purification from sewage sludge: Van Melle, US patent 3,057,851 (1962 to Armour)
Total synthesis: R.B. Woodward, Pure Appl Chem 33, 145 (1973)
Secondary metabolic product /of/ Propionibacterium species, Streptomyces species, large scale submerged culture

General Manufacturing Information

Vitamin B12: ACTIVE
TALC HAS A TENACIOUS AFFINTIY FOR VITAMIN B12; ALTHOUGH THIS IS NOT AN INCOMPATIBILITY, IT PRECLUDES USE OF TALC AS A FILTER AID OR LUBRICANT FOR TABLETS, PARTICULARLY IN VIEW OF POSSIBLE ASSAY DIFFICULTIES.
Prototype of the family of naturally occurring cobalt coordination cmpds known as corrinoids.
Source: (Food) Liver, eggs, milk, meats, and fish. Commercial source: produced by microbial action on various nutrients (spent antibiotic liquors, sugarbeet molasses, whey), also from sewage sludge.

Analytic Laboratory Methods

SEPARATION OF COBALAMINES & OF COENZYME B12 BY HIGH-PRESSURE LIQUID CHROMATOGRAPHY.
A SEPARATION METHOD USING REVERSED PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY ON VITAMIN B12 ANALOGS (MECOBALAMIN, COBAMIDE, CYANOCOBALAMIN & HYDROXOCOBALAMIN) WAS DESCRIBED.
Vitamin B1, vitamin B2, vitamin B6, and vitamin B12 were simultaneously detected in pharmaceuticals by high performance liquid chromatography on a LiChrosorb RP-18 column with a methanol-water (80:20 and 50:50) mobile phase and ultra violet detection at 254 nm. Linear relations between the peak areas and the concn for the vitamins were observed in the following ranges: 10-50 and 50-250 ng for vitamin B1, and 20-100 and 100-500 ng for vitamins B2, B6, and B12. The relative standard deviation was 4.2%.
ANALYSIS OF VITAMIN B12 BY FLAMELESS ATOMIC ABSORPTION.

Clinical Laboratory Methods

A RADIOASSAY FOR ESTIMATION OF SERUM VITAMIN B12 IN PRESENCE OF NATURALLY OCCURRING VITAMIN B12 ANALOGS CAN BE OPERATED IF SERUM TRANSCOBALAMIN II IS USED AS THE BINDING PROTEIN.

Storage Conditions

Cyanocobalamin ... should be protected from light.

Interactions

ABSORPTION OF VITAMINE B12 FROM THE GI TRACT MAY BE DECR BY AMINOGLYCOSIDE ANTIBIOTICS, COLCHICINE, EXTENTED-RELEASE POTASSIUM PREPN, AMINOSALICYLIC ACID & ITS SALTS, ANTICONVULSANTS (EG, PHENYTOIN, PHENOBARBITAL, PRIMADONE), COBALT IRRADIATION OF THE SMALL BOWEL, & BY EXCESSIVE ALCOHOL INTAKE LASTING LONGER THAN 2 WK.
The gastrointestinal absorption of vitamin B12 can be considerably decreased by oral neomycin. Colchicine administration appears to increase neomycin-induced malabsorption of vitamin B12.
The decreased vitamin B12 absorption induced by aminosalicylic acid may be due to the mild malabsorption syndrome that occurs in some patients treated with aminosalicylic acid (PAS).
Patients with pernicious anemia ... respond poorly to vitamin B12 therapy if chloroamphenicol is given concomitantly.
For more Interactions (Complete) data for CYANOCOBALAMIN (7 total), please visit the HSDB record page.

Stability Shelf Life

HYDRATED CRYSTALS ARE STABLE TO AIR, MAX STABILITY IN PH RANGE 4.5-5
Solutions of cyanocobalamin in water or 0.9% sodium chloride are stable and can be autoclaved for short periods of time (15-20 minutes) at 121 °C.
Cyanocobalamin is light sensitive ... so protection from light is recommended. Exposure to light results in the organometallic bond being cleaved, with the extent of degradation generally incr with incr light intensity.
Cyanocobalamin with ascorbic acid can be stored for 24 hours at room temperature protected from light without loss of activity.

Dates

Last modified: 08-15-2023
1: Yuan M, Wang B, Tan S. Mecobalamin and early functional outcomes of ischemic stroke patients with H-type hypertension. Rev Assoc Med Bras (1992). 2018 May;64(5):428-432. doi: 10.1590/1806-9282.64.05.428. PubMed PMID: 30304141.
2: Zhang YF, Ning G. Mecobalamin. Expert Opin Investig Drugs. 2008 Jun;17(6):953-64. doi: 10.1517/13543784.17.6.953 . Review. PubMed PMID: 18491996.

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